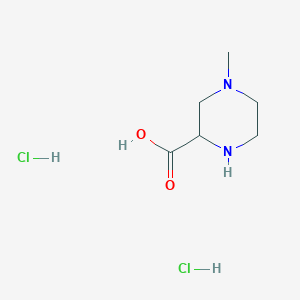

4-Methylpiperazine-2-carboxylic acid dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylpiperazine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2ClH/c1-8-3-2-7-5(4-8)6(9)10;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIVGAYIUBHNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696137 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75944-99-9 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

applications of 4-Methylpiperazine-2-carboxylic acid dihydrochloride in drug discovery

An In-Depth Technical Guide to the Applications of 4-Methylpiperazine-2-carboxylic Acid Dihydrochloride in Drug Discovery

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] This technical guide focuses on a specific, high-value building block: This compound . We will dissect the strategic advantages conferred by its unique architecture, explore its application in the discovery of novel therapeutics, particularly in the realm of neurological disorders, and provide detailed synthetic protocols for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthon in their discovery pipelines.

The Strategic Value of the 4-Methylpiperazine-2-carboxylic Acid Scaffold

The utility of this compound stems from a combination of its core piperazine ring, the strategic placement of functional groups, and its formulation as a stable salt. These elements work in concert to provide a robust platform for generating diverse chemical libraries with drug-like properties.

Physicochemical and Pharmacokinetic Advantages

The piperazine moiety is frequently incorporated into drug candidates to enhance their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][4]

-

Enhanced Solubility and Stability: The dihydrochloride salt form of the title compound significantly increases its aqueous solubility and stability, simplifying handling, formulation, and its use in a variety of reaction conditions.[5]

-

Modulation of Basicity: The two nitrogen atoms of the piperazine ring provide basic centers. The N-methyl group subtly alters the basicity (pKa) of the N4 nitrogen compared to an unsubstituted piperazine, which can be critical for optimizing interactions with biological targets and fine-tuning pharmacokinetic properties.[1]

-

Improved Bioavailability: The polar surface area and hydrogen bond acceptor capabilities of the piperazine ring often lead to improved oral bioavailability, a key objective in drug design.[6]

Structural and Synthetic Versatility

The compound is a trifunctional building block, offering multiple, distinct points for chemical modification. This synthetic utility allows for the systematic exploration of chemical space around a rigid core.

-

N1-Nitrogen: The secondary amine at the N1 position is a potent nucleophile, readily participating in reactions such as reductive amination, N-arylation (e.g., Buchwald-Hartwig amination), and alkylation. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).[1]

-

C2-Carboxylic Acid: This functional group is a versatile handle for forming stable amide bonds, a common linkage in pharmaceuticals. It can also be esterified or reduced to an alcohol, providing further opportunities for diversification.

-

N4-Methyl Group: This fixed substituent provides a degree of steric bulk and lipophilicity. In drug design, such a group can fill a specific hydrophobic pocket in a target protein, enhancing binding affinity and selectivity.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Methylpiperazine-2-carboxylic acid Dihydrochloride

Document ID: AN-S4MP2C-20260124

Abstract

This document provides a detailed guide for the synthesis of 4-Methylpiperazine-2-carboxylic acid dihydrochloride, a key heterocyclic building block in modern drug discovery and development.[1][2] The protocols herein are designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for methodological choices. We present a robust and scalable synthetic route starting from piperazine-2-carboxylic acid, involving strategic protection, selective N-methylation, and final deprotection/salt formation. This guide includes comprehensive experimental procedures, data tables, mechanistic diagrams, and in-process validation checkpoints to ensure reproducibility, high purity, and yield.

Introduction: Significance and Synthetic Strategy

4-Methylpiperazine-2-carboxylic acid is a valuable scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological systems, including the central nervous system.[1] Its dihydrochloride salt form offers enhanced stability and solubility, making it ideal for pharmaceutical formulation and handling.

The synthesis of piperazine derivatives requires careful control of reactivity at the two distinct nitrogen atoms.[3] A common challenge is achieving selective mono-alkylation. The strategy detailed in this guide addresses this challenge through a well-established protection-functionalization-deprotection sequence.

The core synthetic logic is as follows:

-

Orthogonal Protection: The two nitrogen atoms and the carboxylic acid functional group of the starting material, piperazine-2-carboxylic acid, are masked with protecting groups that can be removed under different conditions. The carboxylic acid is converted to an ester, and the N1 nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.

-

Selective N-Methylation: The remaining unprotected N4 nitrogen is selectively methylated. Reductive amination is the method of choice due to its high selectivity and mild reaction conditions, which prevent the formation of undesired quaternary ammonium salts.[4]

-

Global Deprotection and Salt Formation: In a final, efficient step, all protecting groups are removed under acidic conditions, which concurrently forms the target dihydrochloride salt.

This workflow is illustrated in the diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-piperazine-2-carboxylic acid methyl ester (Intermediate 1)

Causality: The carboxylic acid is first protected as a methyl ester to prevent it from reacting with the Boc-anhydride in the subsequent step. The N1 position is then protected with a Boc group to ensure that the subsequent methylation occurs selectively at the N4 position. The Boc group is chosen for its stability in the planned methylation reaction and its lability under acidic conditions for easy removal.[1]

Materials & Reagents:

| Reagent | MW ( g/mol ) | Quantity | Moles | Equiv. |

| Piperazine-2-carboxylic acid | 130.14 | 10.0 g | 76.8 mmol | 1.0 |

| Methanol (MeOH) | 32.04 | 150 mL | - | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 6.7 mL | 92.2 mmol | 1.2 |

| Triethylamine (TEA) | 101.19 | 23.5 mL | 169 mmol | 2.2 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 18.4 g | 84.5 mmol | 1.1 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |

Step-by-Step Procedure:

-

Esterification:

-

Suspend piperazine-2-carboxylic acid (10.0 g, 76.8 mmol) in methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (6.7 mL, 92.2 mmol) dropwise over 20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

-

Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude methyl piperazine-2-carboxylate dihydrochloride as a solid. Do not proceed until the product is completely dry.

-

-

Boc Protection:

-

Suspend the crude ester from the previous step in dichloromethane (150 mL).

-

Cool the mixture to 0 °C.

-

Slowly add triethylamine (23.5 mL, 169 mmol) to neutralize the hydrochloride salt. Stir for 15 minutes.

-

Add di-tert-butyl dicarbonate (18.4 g, 84.5 mmol) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Intermediate 1 as a white solid or viscous oil.

-

In-Process Validation:

-

TLC/LC-MS: Confirm the formation of the product and the consumption of the starting material.

-

¹H NMR: Confirm the presence of the methyl ester peak (~3.7 ppm) and the Boc group peak (~1.4 ppm).

Protocol 2: Synthesis of 1-Boc-4-methylpiperazine-2-carboxylic acid methyl ester (Intermediate 2)

Causality: Reductive amination using formaldehyde and sodium triacetoxyborohydride is a mild and highly efficient method for N-methylation.[4] Sodium triacetoxyborohydride is a particularly suitable reducing agent as it is less basic and more selective than other hydrides, reducing the iminium ion intermediate in situ without reducing the ester group.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Quantity | Moles | Equiv. |

| Intermediate 1 | 244.31 | 10.0 g | 40.9 mmol | 1.0 |

| Dichloroethane (DCE) | 98.96 | 200 mL | - | - |

| Formaldehyde (37% in H₂O) | 30.03 | 3.6 mL | 45.0 mmol | 1.1 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 13.0 g | 61.4 mmol | 1.5 |

| Acetic Acid (glacial) | 60.05 | 2.3 mL | 40.9 mmol | 1.0 |

Step-by-Step Procedure:

-

Dissolve Intermediate 1 (10.0 g, 40.9 mmol) in dichloroethane (200 mL) in a round-bottom flask.

-

Add formaldehyde (3.6 mL, 45.0 mmol) and glacial acetic acid (2.3 mL, 40.9 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (13.0 g, 61.4 mmol) portion-wise over 30 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC/LC-MS.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting crude Intermediate 2 is often pure enough for the next step. If necessary, purify by flash chromatography.

Caption: Simplified mechanism of N-methylation via reductive amination.

Protocol 3: Synthesis of this compound (Final Product)

Causality: Concentrated hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis of the methyl ester to a carboxylic acid and cleaves the acid-labile Boc protecting group. Using an excess of HCl ensures the protonation of both nitrogen atoms, leading to the precipitation of the desired dihydrochloride salt. This one-pot deprotection is highly efficient.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Quantity | Moles |

| Intermediate 2 | 258.34 | 10.0 g | 38.7 mmol |

| Hydrochloric Acid (Conc., 37%) | 36.46 | 100 mL | - |

| Diethyl Ether or Isopropanol | - | As needed | - |

Step-by-Step Procedure:

-

Place Intermediate 2 (10.0 g, 38.7 mmol) in a round-bottom flask.

-

Add concentrated hydrochloric acid (100 mL).

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.

-

Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

-

Cool the solution to room temperature and then further cool in an ice bath for 1-2 hours.

-

Concentrate the solution under reduced pressure to remove most of the water and excess HCl. A thick slurry or solid should form.

-

Add a co-solvent like diethyl ether or isopropanol (approx. 50 mL) to the residue and triturate to induce precipitation of the solid product.

-

Filter the white solid using a Büchner funnel, wash with a small amount of cold diethyl ether.

-

Dry the product under vacuum at 40-50 °C to a constant weight.

-

The final product is This compound .

Trustworthiness: Product Validation and Characterization

To ensure the identity, purity, and quality of the final product, a comprehensive analytical characterization is mandatory.

| Analysis Technique | Purpose | Expected Result |

| ¹H NMR (D₂O) | Structural Confirmation | Signals corresponding to the N-methyl group (singlet, ~3.0-3.2 ppm), piperazine ring protons, and the absence of Boc and methyl ester peaks. |

| ¹³C NMR (D₂O) | Structural Confirmation | Signals for the carboxylic acid carbon (~170-175 ppm), N-methyl carbon (~42-44 ppm), and piperazine ring carbons. |

| Mass Spec (ESI+) | Molecular Weight | Detection of the molecular ion for the free base [M+H]⁺ at m/z = 145.1. |

| HPLC | Purity Assessment | Purity should be ≥98% by area normalization. |

| Melting Point | Physical Constant | A sharp melting point (with decomposition) is indicative of high purity. |

References

-

Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.

-

PIPERAZINE-2-CARBOXYLIC ACID synthesis. ChemicalBook.

-

Method for preparing 1-methylpiperazine. Google Patents.

-

Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. Google Patents.

-

Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents.

-

Methylation of piperazines. Google Patents.

-

Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.

-

Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.

-

Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.

-

1-Boc-piperazine-2-carboxylic acid. Chem-Impex.

-

Synthesis of piperazines. Organic Chemistry Portal.

-

Synthesis of new amides of the N-methylpiperazine series. ResearchGate.

-

4-Methylpiperazine-2-carboxylic acid. PubChem.

-

Preparation method of 1-methyl piperazine. Google Patents.

-

Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate.

-

The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Methylpiperazine-2-carboxylic acid dihydrochloride

Welcome to the technical support guide for 4-Methylpiperazine-2-carboxylic acid dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Ensuring the integrity of your experimental solutions is paramount for generating reliable and reproducible data. This guide will walk you through common stability challenges, troubleshooting, and best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a critical concern?

A: this compound is a heterocyclic organic compound featuring a piperazine ring substituted with a methyl group at the N4 position and a carboxylic acid at the C2 position[1]. The "dihydrochloride" salt form means it is supplied with two equivalents of hydrogen chloride, which enhances its solubility in aqueous media.

The stability of this molecule in solution is a primary concern due to its chemical structure:

-

Piperazine Ring: The six-membered ring with two nitrogen atoms is susceptible to degradation, particularly oxidation and ring-opening reactions, especially under harsh conditions like high temperature or the presence of certain metal ions[2][3].

-

Tertiary and Secondary Amines: The nitrogen atoms in the piperazine ring can be targets for oxidation.

-

pH Sensitivity: As a salt of a weak base, dissolving the compound in an unbuffered solvent can result in an acidic pH. Piperazine derivatives can exhibit pH-dependent degradation, such as hydrolysis[4].

Failure to control these factors can lead to the formation of impurities, loss of active compound concentration, and ultimately, compromised experimental results.

Q2: What are the primary factors that influence the stability of this compound in solution?

A: The stability of this compound is primarily influenced by four key factors:

-

Temperature: Elevated temperatures significantly accelerate degradation rates for most chemical compounds, including piperazine derivatives. Thermal degradation can lead to various reactions, including ring cleavage and side-chain modifications[5][6][7]. Studies on other piperazine compounds have shown significant degradation and loss of the parent compound when stored for extended periods, even at refrigerated temperatures, with room temperature storage being particularly detrimental[8].

-

pH: The pH of the solution is critical. Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions. It is essential to use a buffered system to maintain a stable pH environment throughout your experiment[4].

-

Light: Some compounds are sensitive to photodegradation. While specific data for this molecule is limited, it is a standard best practice to protect solutions from light, especially during long-term storage or prolonged experiments[9][10].

-

Oxidizing Agents & Metal Ions: The presence of dissolved oxygen, peroxide contaminants, or metal ions (like copper) can catalyze the oxidation of the piperazine ring[3]. Using high-purity solvents and avoiding contamination are crucial.

Q3: What are the recommended handling and storage conditions for both the solid compound and its solutions?

A: Adhering to proper storage conditions is the first line of defense against degradation.

| Form | Recommended Storage Conditions | Rationale |

| Solid Powder | Store at 2-8°C in a tightly sealed container, protected from light and moisture[10]. | Prevents slow degradation from atmospheric moisture and light. Low temperature minimizes thermal decomposition. |

| Aqueous Solution (Short-Term) | Store at 2-8°C in a tightly sealed, light-protecting container (e.g., amber vial) for up to 1-2 weeks. | Refrigeration slows down degradation kinetics. Protection from light prevents photodegradation[8]. |

| Aqueous Solution (Long-Term) | Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Freezing essentially halts chemical degradation. Aliquoting prevents contamination and degradation associated with repeated warming and cooling of the bulk solution. |

Q4: How can I detect if my solution of this compound has degraded?

A: While visual signs like a change in color or the appearance of precipitate can indicate severe degradation, significant chemical degradation often occurs without any visible changes. The most reliable method for assessing stability is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method as it can separate and quantify the parent compound from its potential degradation products[11][12]. A decrease in the peak area of the parent compound and the emergence of new peaks over time are clear indicators of instability.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during your experiments.

Problem: My quantitative analysis (e.g., HPLC, LC-MS) shows a lower concentration than expected.

-

Possible Cause 1: Degradation due to Improper Storage.

-

Explanation: If the solution was stored at room temperature, for an extended period at 4°C, or exposed to light, the compound may have degraded. Studies on similar compounds show that storage at room temperature should be avoided[8].

-

Solution: Prepare a fresh solution using the recommended protocol. For your current stock, re-analyze it against a freshly prepared standard to determine the extent of degradation. Always store solutions at ≤ -20°C for long-term use.

-

-

Possible Cause 2: pH-Induced Degradation.

-

Explanation: Dissolving the dihydrochloride salt in a non-buffered solvent like pure water will create an acidic solution. This acidic environment might not be optimal for the compound's stability over time.

-

Solution: Always prepare your solutions in a suitable buffer that maintains a stable pH within the optimal range for your experiment. If unsure, a neutral pH (e.g., pH 7.0-7.4 phosphate buffer) is often a safe starting point.

-

Problem: I observe new, unidentified peaks in my chromatogram.

-

Possible Cause: Formation of Degradation Products.

-

Explanation: These new peaks are the hallmark of chemical instability. Potential degradation pathways for piperazine-containing molecules include oxidation, N-demethylation, or ring-opening reactions[2][3]. For example, a study on a different 4-methyl-piperazine derivative identified desmethyl and N-formyl metabolites, indicating these positions are reactive[2].

-

Solution: To identify the source of these peaks, perform a forced degradation study (see protocol below). This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate the degradation products. The resulting chromatograms can help you tentatively identify the nature of the impurities in your sample.

-

Troubleshooting Workflow

Caption: Troubleshooting flowchart for stability issues.

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution (10 mM)

This protocol ensures the solution is prepared in a controlled pH environment to minimize potential degradation.

-

Calculate Mass: Determine the mass of this compound required. (Molecular Weight can be found on the supplier's documentation).

-

Buffer Preparation: Prepare 100 mL of a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.2). Ensure the buffer components are fully dissolved and the pH is accurately adjusted.

-

Dissolution: Accurately weigh the compound and transfer it to a 100 mL volumetric flask. Add approximately 80 mL of the prepared buffer.

-

Mixing: Gently swirl or sonicate the flask until the solid is completely dissolved. Avoid vigorous heating.

-

Final Volume: Once dissolved, bring the solution to the final 100 mL volume with the buffer. Cap and invert the flask several times to ensure homogeneity.

-

Filtration (Optional): For applications requiring sterile or particulate-free solutions, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.

-

Storage: Immediately transfer the solution into labeled, light-protected tubes. For long-term storage, aliquot into single-use volumes and store at -20°C or below.

Protocol 2: Forced Degradation Study

This study is essential for understanding the compound's liabilities and for developing a stability-indicating analytical method.

-

Prepare Stock: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition:

-

Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2-8 hours.

-

Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2-8 hours.

-

Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

-

Thermal Degradation: Incubate at 80°C (in a sealed vial) for 48 hours.

-

Photodegradation: Expose to a photostability chamber or a high-intensity UV lamp for 24-48 hours.

-

Control: Keep one aliquot at 4°C, protected from light.

-

-

Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

-

Analysis: Dilute all samples to a suitable concentration and analyze using an appropriate HPLC method (see Protocol 3).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the formation of new peaks. This information helps to build a degradation profile.

Potential Degradation Pathway

Caption: Plausible degradation pathways for the compound.

Protocol 3: Stability-Indicating HPLC-UV Method

A robust analytical method is the cornerstone of any stability study. The goal is to achieve baseline separation between the parent compound and all potential degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 70% B

-

15-18 min: Hold at 70% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (or as determined by UV scan).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: To confirm the method is "stability-indicating," inject samples from the forced degradation study. The method is considered valid if all degradation peaks are well-resolved from the parent peak, demonstrating specificity.

Experimental Workflow for Stability Analysis

Caption: General workflow for a solution stability study.

References

- Benchchem.

- ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.

- Sigma-Aldrich.

- ResearchGate. Thermal degradation of piperazine and its structural analogs.

- UNODC.

- Isaac Scientific Publishing.

- Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.

- PubChem. 4-Methylpiperazine-2-carboxylic acid.

- ResearchGate.

- PubMed.

- NTU Journal of Pure Sciences.

- Fisher Scientific.

- ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines.

- TCI Chemicals.

- PubMed. Stability of Synthetic Piperazines in Human Whole Blood.

- RSC Publishing. Analytical Methods.

- University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- PubMed.

- Thermo Fisher Scientific.

- Sigma-Aldrich. 4-Boc-piperazine-2-carboxylic acid.

- NIH. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC.

- ChemicalBook. 4-METHYLPIPERAZINE-2-CARBOXYLIC ACID.

Sources

- 1. 4-Methylpiperazine-2-carboxylic acid | C6H12N2O2 | CID 6420903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. isaacpub.org [isaacpub.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 4-METHYLPIPERAZINE-2-CARBOXYLIC ACID | 721876-16-0 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Degradation Pathways of 4-Methylpiperazine-2-carboxylic acid dihydrochloride

Welcome to the technical support center for 4-Methylpiperazine-2-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to explain the causality behind experimental choices and provide self-validating protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors: temperature, oxidative stress, and photolytic exposure. The presence of moisture can also accelerate degradation, particularly in combination with high temperatures. The dihydrochloride salt form generally enhances the stability and solubility of the compound.[1] However, the piperazine ring system is susceptible to degradation under certain conditions.

Q2: How does the methyl group at the 4-position influence the degradation of the molecule?

A2: The N-methyl group can influence the degradation pathway in several ways. Methyl substitution on the piperazine ring has been observed to increase the rate of thermal degradation compared to unsubstituted piperazine.[2] This is likely due to electronic effects that can stabilize intermediates in the degradation process. Additionally, the N-methyl group itself can be a site for oxidative degradation, potentially leading to N-dealkylation to form piperazine-2-carboxylic acid or oxidation to an N-oxide derivative.

Q3: What is the likely impact of the carboxylic acid group at the 2-position on the compound's stability?

A3: The carboxylic acid group introduces a potential site for decarboxylation, especially at elevated temperatures. This would result in the formation of 1-methylpiperazine. The presence of the carboxylic acid may also influence the electronic properties of the piperazine ring, potentially affecting its susceptibility to oxidation.

Q4: Are there any known major degradation products of this compound?

A4: While specific literature on the forced degradation of this compound is not extensively available, based on the known degradation of piperazine and its derivatives, we can anticipate several potential degradation products.[3][4] These include:

-

Oxidative Degradants: N-oxides, ring-opened products, and products of N-dealkylation.

-

Thermal Degradants: Decarboxylation products (1-methylpiperazine) and products of ring cleavage.

-

Hydrolytic Degradants: While generally stable to hydrolysis, prolonged exposure to extreme pH and heat may lead to ring-opening.

Q5: What are the recommended storage conditions for this compound to minimize degradation?

A5: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Storage at 0-8°C is often suggested.[1] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use them fresh or store them at low temperatures for short periods. Long-term storage of solutions at room temperature should be avoided as it can lead to degradation.[5]

II. Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered during experiments with this compound.

Guide 1: Unexpected Peaks in Chromatographic Analysis

Issue: You observe unexpected peaks in your HPLC or LC-MS analysis of a sample containing this compound.

Possible Cause 1: On-column Degradation

-

Explanation: The analytical conditions themselves might be causing degradation. High column temperatures or reactive mobile phases can induce degradation of the analyte on the column.

-

Troubleshooting Steps:

-

Lower Column Temperature: Reduce the column oven temperature and observe if the intensity of the unknown peaks decreases.

-

Modify Mobile Phase: Avoid highly acidic or basic mobile phases if possible. Use a buffered mobile phase to maintain a stable pH.

-

Check Injection Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to prevent precipitation and degradation upon injection.

-

Possible Cause 2: Sample Degradation During Preparation or Storage

-

Explanation: The compound may have degraded in solution before analysis. This can be due to prolonged storage, exposure to light, or inappropriate solvent.

-

Troubleshooting Steps:

-

Prepare Fresh Samples: Always analyze freshly prepared samples whenever possible.

-

Protect from Light: Prepare and store samples in amber vials or protect them from light.

-

Evaluate Solvent Stability: Perform a preliminary study to assess the stability of the compound in your chosen solvent system over the typical duration of your sample preparation and analysis queue.

-

Possible Cause 3: Inherent Impurities

-

Explanation: The unexpected peaks might be impurities from the synthesis of this compound and not degradation products.

-

Troubleshooting Steps:

-

Analyze a Fresh, Unstressed Sample: Run a chromatogram of a freshly prepared solution from a new batch of the compound, if available.

-

Consult Certificate of Analysis (CoA): Review the CoA for information on known impurities.

-

Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and compare their retention times with the unknown peaks.

-

Guide 2: Inconsistent Assay Results

Issue: You are getting variable and non-reproducible results in your quantitative analysis (e.g., potency assay).

Possible Cause 1: Instability in Solution

-

Explanation: The compound might be degrading in the assay medium or during the incubation period, leading to a decrease in the concentration of the active analyte.

-

Troubleshooting Steps:

-

Time-Course Experiment: Analyze the concentration of the compound in the assay medium at different time points to assess its stability under the assay conditions.

-

pH and Buffer Effects: Investigate the effect of pH and buffer components on the stability of the compound.

-

Minimize Incubation Time: If degradation is observed, try to minimize the incubation time or perform the assay at a lower temperature.

-

Possible Cause 2: Adsorption to Labware

-

Explanation: The compound may adsorb to the surface of plastic or glass labware, leading to a lower effective concentration.

-

Troubleshooting Steps:

-

Use Low-Binding Labware: Utilize low-adsorption microplates and tubes.

-

Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer can help prevent adsorption.

-

Pre-treat Labware: Pre-conditioning the labware with a solution of the compound can sometimes help to saturate the binding sites.

-

III. Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments related to the degradation of this compound.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing stability-indicating analytical methods.[6][7]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Methanol or Acetonitrile (HPLC grade)

-

pH meter

-

HPLC or UPLC system with UV and/or Mass Spectrometric (MS) detection

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or methanol).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At various time points (e.g., 2, 6, 12, 24 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute it with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At various time points, withdraw a sample, neutralize it with 1 M HCl, and dilute it for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At various time points, withdraw a sample and dilute it for analysis.

-

-

Thermal Degradation:

-

Transfer a known amount of the solid compound into a vial and place it in an oven at 80°C for 48 hours.

-

Also, place a vial containing a solution of the compound in the oven.

-

At the end of the study, dissolve the solid sample and dilute the solution sample for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both the exposed and control samples.

-

-

Analysis:

-

Analyze all stressed and control samples by a suitable stability-indicating HPLC method. An MS detector is highly recommended for the identification of degradation products.

-

Evaluate the chromatograms for new peaks and a decrease in the main peak area.

-

Data Presentation: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours |

| Base Hydrolysis | 1 M NaOH | 60°C | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |

| Thermal (Solid) | - | 80°C | 48 hours |

| Thermal (Solution) | - | 80°C | 48 hours |

| Photolytic | ICH Q1B conditions | Ambient | As per ICH |

IV. Visualization of Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound based on the known chemistry of piperazine derivatives.

Hypothesized Oxidative Degradation Pathway

Caption: Hypothesized oxidative degradation pathways.

Hypothesized Thermal Degradation Pathway

Caption: Hypothesized thermal degradation pathways.

V. References

-

Thermal degradation of piperazine and its structural analogs. (2025). ResearchGate. [Link]

-

Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025). PMC - NIH. [Link]

-

Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2025). ResearchGate. [Link]

-

Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.). NIH. [Link]

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed. [Link]

-

Piperazine Degradation in Pilot Plants. (2013). ResearchGate. [Link]

-

Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering. [Link]

-

Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020). The Journal of Physical Chemistry A. [Link]

-

Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]

-

Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect. [Link]

-

Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives. (1977). PubMed. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [Link]

-

Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (n.d.). PubMed. [Link]

-

Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (n.d.). Industrial & Engineering Chemistry Research. [Link]

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate. [Link]

-

Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2025). ResearchGate. [Link]

-

4-Methyl-piperazine-2-carboxylic acid dihydrochloride. (n.d.). Chem-Impex. [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]

-

(PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . (2025). ResearchGate. [Link]

-

Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.). OSTI.GOV. [Link]

-

Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

-

4-Methylpiperazine-2-carboxylic acid. (n.d.). PubChem. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

-

A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

-

Sildenafil. (n.d.). Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. biomedres.us [biomedres.us]

Navigating the Challenges of a Hygroscopic Compound: A Technical Guide for 4-Methylpiperazine-2-carboxylic acid dihydrochloride

Welcome to the technical support center for 4-Methylpiperazine-2-carboxylic acid dihydrochloride. As a valued partner in your research and development endeavors, we understand that handling hygroscopic materials can present unique challenges. This guide is designed to provide you, the discerning researcher, scientist, and drug development professional, with practical, in-depth solutions to common issues encountered during the handling and use of this compound. Our aim is to empower you with the knowledge to ensure the integrity of your materials and the success of your experiments.

Understanding the Challenge: Hygroscopicity in Amine Salts

This compound, by its nature as a dihydrochloride salt of an amino acid derivative, has an inherent propensity to attract and absorb moisture from the atmosphere. This phenomenon, known as hygroscopicity, can lead to a cascade of issues including physical changes like clumping and deliquescence, as well as potential chemical degradation through hydrolysis.[1] The degree of hygroscopicity can significantly impact the accuracy of weighing, the stability of the compound, and ultimately, the reproducibility of your experimental results.

While specific hygroscopicity data for this compound is not extensively published, its structural analog, piperazine dihydrochloride, is known to be slightly hygroscopic. Therefore, it is prudent to handle this compound with appropriate precautions to mitigate the effects of moisture absorption.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter and provides actionable solutions based on established scientific principles.

Question 1: I'm trying to weigh the powder, but the mass on the analytical balance is constantly increasing. How can I get an accurate measurement?

Answer:

This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[2] To obtain an accurate weight, you must minimize the compound's exposure to ambient air.

Probable Cause: The powder is rapidly absorbing water from the air, leading to a continuous increase in mass.

Solutions:

-

Rapid Weighing Technique:

-

Tare a clean, dry weighing vessel (a glass weighing boat is preferable to plastic to minimize static).

-

Quickly add the approximate amount of this compound to the vessel.

-

Record the mass as soon as the reading stabilizes, accepting that there may be a minor upward drift. The key is consistency in your timing for each measurement.[3]

-

Immediately transfer the weighed compound to your reaction or dissolution vessel.

-

-

Use of a Weighing Bottle:

-

Pre-weigh a clean, dry glass weighing bottle with a ground glass stopper.

-

Add the compound to the bottle inside a controlled environment if possible (see below).

-

Secure the stopper and weigh the bottle containing the compound.

-

Dispense the powder into your vessel and re-weigh the bottle to determine the exact amount transferred by difference.

-

-

Controlled Environment:

-

Glove Box: The most effective method is to handle and weigh the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) where humidity levels are kept extremely low.[4][5]

-

Desiccator: If a glove box is unavailable, you can place the analytical balance inside a sealed desiccator containing an active desiccant (e.g., silica gel, calcium sulfate). Allow the balance to equilibrate in the dry atmosphere before weighing.

-

Question 2: The powder in the stock bottle has become clumpy and hard. Is it still usable?

Answer:

Clumping and caking are clear indicators of moisture absorption. While the compound may still be usable, its purity and potency could be compromised.

Probable Cause: The powder has absorbed enough moisture to form solid bridges between particles. This can affect not only the physical handling but also the chemical stability of the compound.

Solutions:

-

Assess the Extent of the Problem: If the material is only slightly clumpy, it may be possible to gently break up the aggregates with a clean, dry spatula before use. However, if it has formed a hard mass or appears wet, its integrity is questionable.

-

Consider Drying (with caution):

-

Vacuum Oven: Drying the material in a vacuum oven at a mild temperature (e.g., 40-50 °C) can remove absorbed water. Crucially, you must first confirm the thermal stability of this compound to avoid degradation. Consult the supplier's technical data sheet for thermal stability information.

-

Desiccator: For less severe cases, storing the opened container in a desiccator for an extended period may help to remove some of the absorbed moisture.

-

-

Purity Verification: If you decide to use the material after it has become caked, it is highly recommended to perform an analytical check, such as a Karl Fischer titration, to determine the water content. This will allow you to correct for the water content in your calculations and ensure you are using the correct amount of the active compound.

Question 3: I'm having trouble dissolving the powder; it forms clumps that are slow to break up. What can I do?

Answer:

This issue often arises when a hygroscopic powder is added to a solvent, as the outer layer of the clumps can become saturated and form a gel-like barrier that prevents the solvent from penetrating the inner core.

Probable Cause: Poor dispersion of the powder in the solvent due to particle agglomeration from moisture absorption.

Solutions:

-

Improve Dispersion Technique:

-

Add Powder to Solvent, Not Vice Versa: Always add the powder to the solvent while stirring vigorously. This helps to disperse the particles before they have a chance to agglomerate.

-

Use a Magnetic Stirrer: Place the solvent in your flask with a magnetic stir bar and create a vortex. Slowly add the powder into the side of the vortex.

-

Sonication: If clumps still form, placing the vessel in an ultrasonic bath can help to break them up and accelerate dissolution.

-

-

Pre-treatment of the Powder: If the powder is already clumpy, gently grind it to a fine, uniform powder in a dry environment (e.g., inside a glove box or a glove bag with desiccant) before adding it to the solvent.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is critical to maintaining the quality of the compound.

-

Original Container: Keep the compound in its original, tightly sealed container.

-

Dry Environment: Store the container in a desiccator with a fresh, active desiccant.[6]

-

Inert Gas: For long-term storage or for highly sensitive applications, consider flushing the headspace of the container with an inert gas like nitrogen or argon before sealing.

-

Temperature: Store at the temperature recommended by the supplier, typically in a cool, dry place away from direct sunlight.

Q2: What is the impact of humidity on the stability of this compound?

A2: Moisture can negatively impact amine hydrochloride salts in several ways:

-

Physical Changes: As discussed, it can lead to clumping, caking, and eventually deliquescence (dissolving in the absorbed water).

-

Chemical Degradation: The presence of water can facilitate hydrolysis of the compound, leading to the formation of impurities and a decrease in potency.[7]

-

Inaccurate Dosing: If the water content is not accounted for, the actual amount of the active compound being used will be lower than intended.

Q3: What is the European Pharmacopoeia classification for hygroscopicity?

A3: The European Pharmacopoeia provides a standardized classification system based on the percentage weight gain of a substance after 24 hours of storage at 25°C and 80% relative humidity.[]

| Hygroscopicity Classification | Weight Increase (% w/w) |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Table 1: European Pharmacopoeia Hygroscopicity Classification.[]

To definitively classify this compound, a dynamic vapor sorption (DVS) analysis would be required.

Experimental Protocols

Protocol 1: Weighing this compound using an Analytical Balance

This protocol is for weighing the compound in a standard laboratory setting where a glove box is not available.

-

Preparation:

-

Ensure the analytical balance is calibrated and level.

-

Place a beaker of fresh desiccant inside the balance chamber and close the doors for at least 30 minutes to reduce the internal humidity.

-

Use a clean, dry glass weighing boat or a small beaker as your weighing vessel.

-

Have your receiving vessel (e.g., reaction flask) open and ready nearby.

-

-

Weighing Procedure:

-

Place the empty weighing vessel on the balance pan and tare the balance.

-

Remove the stock bottle of this compound from the desiccator.

-

Quickly transfer the desired amount of powder to the weighing vessel.

-

Immediately close the stock bottle and the balance chamber doors.

-

Record the weight as soon as the reading stabilizes.

-

Promptly transfer the weighed powder to your receiving vessel.

-

Protocol 2: Preparation of a Stock Solution

This protocol is designed to minimize errors due to hygroscopicity when preparing a solution of a known concentration.

-

Preparation:

-

Use a calibrated volumetric flask.

-

Ensure the solvent is degassed if necessary for your application.

-

-

Procedure:

-

Weigh the required amount of this compound following Protocol 1.

-

Transfer the powder to the volumetric flask.

-

Add a portion of the solvent (approximately half the final volume) to the flask.

-

Swirl the flask to dissolve the powder. If necessary, use a sonicator to break up any clumps.

-

Once the solid is completely dissolved, add the solvent to the calibration mark on the neck of the flask.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.[9]

-

Visual Guides

Workflow for Handling this compound

Caption: Decision tree for weighing the compound.

Impact of Moisture on the Compound

Caption: Consequences of moisture absorption.

References

-

Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (2016, November 8). Standard Operating Procedure: Glovebox Operation. Retrieved from [Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

-

Scribd. (n.d.). Ammonium Chloride Corrosion. Retrieved from [Link]

-

Allada, S., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Retrieved from [Link]

-

Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

-

University of York. (2018, April 1). School of Chemistry SOP For Operation Of Glove Boxes. Retrieved from [Link]

-

Reddit. (2021, July 6). Tips on weighing hygroscopic substance on a microbalance. Retrieved from [Link]

-

Serajuddin, A. T. M. (1986). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 75(5), 470-473. Retrieved from [Link]

-

YouTube. (2023, December 22). How to use the glove box - Chemistry laboratory 2. Retrieved from [Link]

-

ResearchGate. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Retrieved from [Link]

-

ResearchGate. (2009). Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Standard Operating Procedure for Use of Glove Boxes. Retrieved from [Link]

-

Chan, M. N., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1609. Retrieved from [Link]

-

USP. (2016, November 23). BRIEFING 1241 Water–Solid Interactions in Pharmaceutical Systems, USP 32 page 759. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. columbia.edu [columbia.edu]

- 3. reddit.com [reddit.com]

- 4. ossila.com [ossila.com]

- 5. ucd.ie [ucd.ie]

- 6. fishersci.ca [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 9. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]

Technical Support Center: Catalyst Selection for Reactions Involving 4-Methylpiperazine-2-carboxylic acid dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methylpiperazine-2-carboxylic acid dihydrochloride. This guide is designed to provide expert insights and practical troubleshooting advice for common synthetic challenges involving this versatile building block. The inherent structural features of this reagent—a sterically hindered secondary amine, a tertiary amine, and a carboxylic acid, all present as a dihydrochloride salt—demand careful consideration of reaction conditions and catalyst selection to achieve optimal outcomes.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design your synthetic strategies.

Frequently Asked Questions (FAQs): Understanding the Starting Material

Before initiating any reaction, it is critical to understand the nature of this compound. Its salt form is the most common source of experimental failure.

Q1: Why is this reagent supplied as a dihydrochloride salt, and what are the implications?

A1: The dihydrochloride salt form significantly enhances the shelf-life and stability of the compound by protecting the two most basic nitrogen atoms from atmospheric degradation. However, for any reaction to proceed, the free base form is required. The two hydrochloride equivalents must be neutralized in situ by the addition of a suitable base. Failure to use a sufficient amount of base is the primary reason for low or no conversion.

Q2: How much base should I add to neutralize the dihydrochloride salt?

A2: You must add a minimum of two equivalents of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM)) to liberate the secondary amine (N1) and the carboxylate group. For reactions targeting the N1 position, such as amide coupling or alkylation, it is often beneficial to add a slight excess (2.1-2.2 equivalents) to ensure complete neutralization. For amide coupling reactions, an additional equivalent of base is typically required to neutralize the acid generated during the activation step, bringing the total to three or more equivalents .

Q3: The N4 nitrogen is already methylated. Can it participate in reactions?

A3: The N4 nitrogen is a tertiary amine and is generally not reactive under standard N-alkylation or acylation conditions. Its primary role is as a basic site that will be protonated, forming part of the dihydrochloride salt. Its steric bulk, combined with the adjacent methyl group, also influences the conformation of the piperazine ring, which can affect the reactivity of the N1 and C2 positions.

Q4: What are the main challenges associated with the stereocenter at the C2 position?

A4: The chiral center at the C2 position is susceptible to racemization, especially during amide bond formation. The choice of coupling reagent, additives, and reaction temperature is critical to preserve stereochemical integrity.[1] Harsh conditions or the use of certain activators without racemization-suppressing additives (like HOBt or Oxyma) can lead to significant loss of enantiomeric excess.

Troubleshooting Guide 1: Amide Bond Formation (Peptide Coupling)

Amide bond formation is one of the most common reactions performed with this substrate. Due to the sterically hindered nature of the secondary amine, selecting the right coupling strategy is paramount.

Issue: Low or no yield of the desired amide product.

This is a multifaceted problem that can be systematically diagnosed. The following decision tree illustrates a logical troubleshooting workflow.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.